2,2-Dichloro-1,1,1-trifluorooct-3-ene

Stereodivergent synthesis Fluoroalkene Cross-metathesis

2,2-Dichloro-1,1,1-trifluorooct-3-ene (CAS 261503-33-7) is a C8 trihaloalkene with the molecular formula C8H11Cl2F3 and a molecular weight of 235.07 g/mol. As a member of the fluoroalkene class, it bears a distinctive geminal dichloro-trifluoromethyl terminus adjacent to an internal alkene.

Molecular Formula C8H11Cl2F3
Molecular Weight 235.07 g/mol
CAS No. 261503-33-7
Cat. No. B3255909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1,1,1-trifluorooct-3-ene
CAS261503-33-7
Molecular FormulaC8H11Cl2F3
Molecular Weight235.07 g/mol
Structural Identifiers
SMILESCCCCC=CC(C(F)(F)F)(Cl)Cl
InChIInChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,10)8(11,12)13/h5-6H,2-4H2,1H3
InChIKeyWJOURPVKVDQPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-1,1,1-trifluorooct-3-ene (CAS 261503-33-7): A Strategic Trihaloalkene for Stereodivergent Synthesis


2,2-Dichloro-1,1,1-trifluorooct-3-ene (CAS 261503-33-7) is a C8 trihaloalkene with the molecular formula C8H11Cl2F3 and a molecular weight of 235.07 g/mol . As a member of the fluoroalkene class, it bears a distinctive geminal dichloro-trifluoromethyl terminus adjacent to an internal alkene . This halogenation pattern positions the compound as the specific "purchasable but scarcely utilized trihaloalkene" identified in a 2022 Nature Chemistry study as the cornerstone substrate for a stereodivergent cross-metathesis platform enabling access to stereochemically defined trisubstituted alkenyl fluorides [1]. The compound is commercially available at 97% purity and is intended exclusively for research use .

Why Generic Fluoroalkenes Cannot Replace 2,2-Dichloro-1,1,1-trifluorooct-3-ene in Stereodivergent Platforms


Substitution with generic fluoroalkenes fails for 2,2-dichloro-1,1,1-trifluorooct-3-ene because its specific geminal dichloro-trifluoromethyl terminus functions as an essential synthetic handle, not merely a source of fluorine content. Prior to the 2022 Nature Chemistry platform, stereochemically defined trisubstituted fluoroalkenes were either inaccessible or limited to a single isomeric form [1]. The compound's unique halogen arrangement at the allylic position enables the catalytic cross-metathesis strategy that serves as the entry point to stereodivergent synthesis of high-value fluoroalkene scaffolds [1]. Alternative fluorinated alkenes lacking this precise chloro-fluoro substitution pattern cannot participate in this specific platform, nor can they provide the orthogonal reactivity required for the subsequent stereoretentive cross-coupling steps [1]. This positional and stereoelectronic specificity renders the compound irreplaceable within this enabling methodology [2].

Quantitative Differentiation Evidence for 2,2-Dichloro-1,1,1-trifluorooct-3-ene


Platform Uniqueness: 2,2-Dichloro-1,1,1-trifluorooct-3-ene vs. In Situ Trihaloalkene Generation

The compound serves as the specific purchasable trihaloalkene substrate in a catalytic cross-metathesis platform for stereodivergent synthesis of fluoro-chloro terminus olefins, distinguishing it from alternative approaches requiring in situ generation of trihaloalkene equivalents [1]. While prior methods for stereochemically defined trisubstituted fluoroalkenes were either inefficient or stereochemically restricted, this compound provides a stable, commercially available entry point to both E- and Z-isomers through a single catalytic manifold [1].

Stereodivergent synthesis Fluoroalkene Cross-metathesis

Structural Stability: Geminal C(Cl)2–CF3 vs. Regioisomeric 1,2-Dichloro-1,1,2-trifluorooct-3-ene

2,2-Dichloro-1,1,1-trifluorooct-3-ene bears a geminal dichloro-trifluoromethyl group at the C2 position adjacent to the C3–C4 alkene, whereas its regioisomer 1,2-dichloro-1,1,2-trifluorooct-3-ene (CAS 219904-95-7) distributes the same halogen atoms across the C1–C2 positions in a 1,2-vicinal arrangement . The geminal arrangement in the target compound concentrates electronegative substituents on a single carbon, creating a distinct stereoelectronic environment that influences both alkene reactivity and subsequent cross-coupling selectivity in the fluoro-chloro terminus platform [1]. The regioisomer's vicinal halogen pattern alters the steric and electronic profile around the alkene, potentially affecting metathesis efficiency.

Fluorinated intermediate Structural isomer Alkene stability

Demonstrated Application Scope: Three Validated Downstream Product Classes

The Nature Chemistry study validates this compound's utility by demonstrating successful downstream syntheses of three structurally distinct product classes: a fluoronematic liquid-crystal component, peptide analogues bearing E- or Z-amide bond mimics, and all four stereoisomers of difluororumenic ester (an anti-cancer compound) [1]. This application breadth confirms that the fluoro-chloro terminus platform built from this trihaloalkene enables access to materials science, peptide mimetic, and medicinal chemistry targets within a single unified methodology.

Fluoronematic liquid crystal Peptide isostere Difluororumenic ester

Stereochemical Outcome: E-Isomer Preferred for Downstream Peptide Isostere Synthesis

In the Nature Chemistry study, 2,2-dichloro-1,1,1-trifluorooct-3-ene was utilized as the (E)-configured trihaloalkene (CAS 261503-33-7) for the synthesis of E-amide bond mimics, while a complementary (Z)-trihaloalkene analog (2,2-dichloro-1,1,1-trifluorohex-3-ene) enabled access to Z-amide isosteres [1]. The study's demonstrated access to both E- and Z-amide bond mimics from stereochemically defined starting materials underscores the importance of procuring the correct stereoisomer for downstream stereochemical control. The (E)-stereochemistry of this compound directs the geometry of the resulting fluoroalkene peptide isostere [1].

E/Z isomer Peptide bond mimic Stereoselective synthesis

High-Impact Research Applications for 2,2-Dichloro-1,1,1-trifluorooct-3-ene


Stereodivergent Synthesis of Fluoronematic Liquid-Crystal Components

2,2-Dichloro-1,1,1-trifluorooct-3-ene serves as the starting trihaloalkene in a catalytic cross-metathesis sequence to generate fluoro-chloro terminus intermediates, which upon stereoretentive cross-coupling yield fluoronematic liquid-crystal components [1]. This application is validated in the Nature Chemistry platform, demonstrating the compound's utility in advanced materials research. Researchers in liquid-crystal display (LCD) and optoelectronic materials development should prioritize this compound as the entry substrate for accessing fluorinated nematic scaffolds with defined stereochemistry [1].

Synthesis of E-Configured Fluoroalkene Peptide Bond Mimics

The (E)-stereochemistry of 2,2-dichloro-1,1,1-trifluorooct-3-ene is essential for the stereoretentive synthesis of E-amide bond mimics, a class of peptide isosteres used to probe proteolytic stability and conformational preferences in bioactive peptides [1]. The Nature Chemistry study demonstrates successful conversion of this trihaloalkene to peptide analogues bearing E-fluoroalkene amide bond mimics via cross-metathesis followed by stereoretentive cross-coupling [1]. Procurement of the correct (E)-isomer ensures researchers obtain the intended stereochemical outcome in downstream peptide mimetic applications [1].

Access to All Four Stereoisomers of Difluororumenic Ester (Anticancer Lead)

2,2-Dichloro-1,1,1-trifluorooct-3-ene is the validated precursor for accessing the complete stereoisomer set of difluororumenic ester, an anticancer compound, via the stereodivergent fluoro-chloro terminus platform [1]. The Nature Chemistry study highlights that the platform enables synthesis of all four stereoisomers of this biologically active fluorinated ester, a feat not achievable through prior fluorination methodologies [1]. Medicinal chemistry groups developing fluorinated anticancer leads should acquire this compound to enable comprehensive stereochemical SAR studies of difluororumenic ester derivatives [1].

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